![molecular formula C16H15NO4S B2614378 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287289-78-3](/img/structure/B2614378.png)
3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid, also known as MPA, is a white crystalline powder that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of the enzyme cyclooxygenase (COX) and is used for the treatment of pain and inflammation. MPA has gained significant attention in the scientific community due to its potential therapeutic applications and unique mechanism of action.
Mécanisme D'action
3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid exerts its pharmacological effects by inhibiting the enzyme cyclooxygenase (COX). COX is responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting COX, 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, reduce the expression of pro-inflammatory cytokines, and inhibit the activation of nuclear factor kappa B (NF-κB). 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of the mitogen-activated protein kinase (MAPK) pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid in lab experiments is its potent inhibitory effect on COX. This makes it a useful tool for studying the role of COX in various biological processes. However, one limitation of using 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid is its potential off-target effects. 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to inhibit other enzymes besides COX, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid. One area of interest is the development of novel 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the role of 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid in the regulation of the immune system and its potential use in the treatment of autoimmune diseases is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid involves the reaction of 2-amino-3-methylthiophene with ethyl 2-bromoacetate to form 2-ethoxycarbonyl-3-methylthiophene. This intermediate is then reacted with phenyl isocyanate to form 2-(phenylcarbamoyl)-3-methylthiophene. Finally, the product is oxidized with potassium permanganate to form 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid.
Applications De Recherche Scientifique
3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid has been used for the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual pain. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
3-methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-22-13-9-5-8-12(15(18)19)14(13)17-16(20)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUGKUHNLNPACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.